Bienvenue dans la boutique en ligne BenchChem!

7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

Click Chemistry Bioconjugation Chemical Biology

7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione (CAS 1253790-88-3; molecular formula C₁₅H₉N₃O₃; molecular weight 279.25 g/mol) is a fully oxidized pyrimido[4,5-d][1,3]oxazine-2,4-dione heterocycle bearing a 7-phenyl substituent and an N1-propargyl (prop-2-ynyl) group. The compound belongs to the broader pyrimido[4,5-d][1,3]oxazine class, whose 1,4-dihydro-2-one congeners have been extensively explored as kinase inhibitor scaffolds targeting BTK, EGFR, and RSK4.

Molecular Formula C15H9N3O3
Molecular Weight 279.255
CAS No. 1253790-88-3
Cat. No. B567780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione
CAS1253790-88-3
Synonyms7-phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Molecular FormulaC15H9N3O3
Molecular Weight279.255
Structural Identifiers
SMILESC#CCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
InChIInChI=1S/C15H9N3O3/c1-2-8-18-13-11(14(19)21-15(18)20)9-16-12(17-13)10-6-4-3-5-7-10/h1,3-7,9H,8H2
InChIKeySDSMQRZMWSETPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione (CAS 1253790-88-3): Structural Identity, Class Affiliation, and Sourcing Profile


7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione (CAS 1253790-88-3; molecular formula C₁₅H₉N₃O₃; molecular weight 279.25 g/mol) is a fully oxidized pyrimido[4,5-d][1,3]oxazine-2,4-dione heterocycle bearing a 7-phenyl substituent and an N1-propargyl (prop-2-ynyl) group [1]. The compound belongs to the broader pyrimido[4,5-d][1,3]oxazine class, whose 1,4-dihydro-2-one congeners have been extensively explored as kinase inhibitor scaffolds targeting BTK, EGFR, and RSK4 [2][3][4]. In contrast, the 2,4-dione oxidation state represented by this compound remains comparatively underexplored in the primary literature, positioning it as a versatile intermediate for derivatization and a candidate for fragment-based or click-chemistry-enabled probe discovery. It is commercially available from multiple vendors at ≥95% purity .

Why Generic In-Class Substitution of 7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione Is Scientifically Unreliable


Compounds within the pyrimido[4,5-d][1,3]oxazine-2,4-dione series differ at the N1 position by chemically distinct substituents—hydrogen (CAS 1253791-15-9), allyl (CAS 76360-66-2), propyl (CAS 76360-59-3), and phenyl (CAS 76360-78-6)—yet these differences produce quantifiable shifts in lipophilicity (XLogP3 range: 1.3–2.4), hydrogen bond donor count (0 vs. 1), rotatable bond count (1–3), and topological polar surface area (72.4–81.2 Ų) [1]. Most critically, only the target compound possesses a terminal alkyne capable of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reactivity handle absent in all closest analogs [1][2]. Generic substitution among these analogs therefore forfeits both the click-chemistry competence and the attendant physicochemical profile that define the target compound's utility as a conjugate-ready scaffold and a distinct chemical probe starting point.

Quantitative Differentiation Evidence for 7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione vs. Closest Analogs


Terminal Alkyne Click-Chemistry Competence: Exclusive CuAAC Reactivity vs. All N1-Substituted Analogs

The target compound is the only member among its four closest structural analogs that contains a terminal alkyne (C≡C–H) at the N1 position, as confirmed by its SMILES notation: C#CCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 [1]. This alkyne moiety enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal click chemistry reaction widely employed for bioconjugation, fluorescent labeling, PROTAC linker attachment, and compound library assembly [2]. The N-allyl analog (CAS 76360-66-2) bears a terminal alkene (C=C) that is unreactive under CuAAC conditions; the N-propyl analog (CAS 76360-59-3) is fully saturated; the N-phenyl analog (CAS 76360-78-6) is aromatic; and the N-H parent (CAS 1253791-15-9) lacks any N1 carbon substituent [1]. Consequently, any workflow requiring bioorthogonal alkyne–azide ligation cannot substitute any of these analogs for the target compound.

Click Chemistry Bioconjugation Chemical Biology PROTAC Design

Hydrogen Bond Donor Profile: Zero HBD vs. N-H Parent Compound

The target compound has a computed hydrogen bond donor (HBD) count of 0, in contrast to the N-H parent compound (CAS 1253791-15-9; PubChem CID 49758072) which has HBD = 1 [1][2]. The N-allyl (CID 20562063) and N-propyl (CID 20562047) analogs also have HBD = 0, equivalent to the target [3][4]. However, among the two analogs with HBD = 0 that are closest in molecular weight to the target (allyl: 281.27; propyl: 283.28 vs. target: 279.25 g/mol), only the target retains the alkyne functionality. The removal of the N-H donor relative to the parent compound eliminates a potential hydrogen-bond-mediated off-target interaction site and is predicted to improve passive membrane permeability, a property positively correlated with oral bioavailability in drug-like molecules.

Physicochemical Property Membrane Permeability Drug-Likeness

Lipophilicity Fine-Tuning: XLogP3 1.6 Positions the Target Between More Polar and More Lipophilic Analogs

Measured by the computed partition coefficient XLogP3, the target compound (1.6) occupies an intermediate lipophilicity position within the 7-phenyl-pyrimido[4,5-d][1,3]oxazine-2,4-dione series [1]. The N-H parent compound is more polar (XLogP3 = 1.3; Δ = +0.3 log units), while the N-allyl analog (XLogP3 = 2.1; Δ = −0.5 log units) and the N-propyl analog (XLogP3 = 2.4; Δ = −0.8 log units) are incrementally more lipophilic [2][3][4]. A difference of 0.8 log units between the target and the N-propyl analog corresponds to an approximately 6.3-fold difference in octanol–water partition coefficient, which can translate into measurably distinct solubility, permeability, and plasma protein binding profiles. The target compound's intermediate XLogP3 may be advantageous in fragment-based or lead-like screening where balanced hydrophilicity–lipophilicity is sought.

Lipophilicity ADME Solubility Lead Optimization

Reduced Rotatable Bond Count: Lower Conformational Entropy Relative to Allyl and Propyl Analogs

The target compound has 2 rotatable bonds, compared with 3 for the N-allyl analog (CAS 76360-66-2) and 3 for the N-propyl analog (CAS 76360-59-3), and 1 for the N-H parent (CAS 1253791-15-9) [1][2][3][4]. Each additional rotatable bond is estimated to incur an entropic penalty of approximately 0.5–1.0 kcal/mol upon rigidification during target binding, such that the allyl and propyl analogs may pay a ΔΔS penalty of roughly 0.5–1.0 kcal/mol relative to the target compound. The target compound's rotatable bond count of 2 represents a compromise between the rigidity of the N-H parent (1) and the greater flexibility of the allyl and propyl analogs (3 each), potentially offering a more favorable ligand efficiency profile for fragment-based drug discovery.

Conformational Entropy Binding Affinity Ligand Efficiency

Topological Polar Surface Area Differentiation: Lower TPSA vs. N-H Parent

The target compound has a computed topological polar surface area (TPSA) of 72.4 Ų, identical to the N-allyl and N-propyl analogs (both also 72.4 Ų), but reduced by 8.8 Ų compared to the N-H parent compound (TPSA = 81.2 Ų) [1][2][3][4]. The higher TPSA of the N-H parent arises from the contribution of the N-H group, which is absent in all N1-substituted analogs. A TPSA below 90 Ų is generally considered favorable for blood–brain barrier penetration, while a TPSA below 140 Ų correlates with good oral absorption. The 8.8 Ų reduction represents an approximately 10.8% decrease relative to the N-H parent, which may translate into measurably improved membrane permeation in Caco-2 or PAMPA assays.

Polar Surface Area Membrane Permeability Blood-Brain Barrier Drug Design

Commercial Availability and Specified Purity: ≥95% with Established Analytical Identity

The target compound is commercially stocked by AKSci (catalog 3175AD) at ≥95% purity with a registered MDL number (MFCD17011955) and full analytical characterization, priced at $2,259 per 5 g with an approximate lead time of one week . The N-allyl analog (CAS 76360-66-2; AKSci 9393AE) is also available at ≥95% purity, as is the N-propyl analog (CAS 76360-59-3; AKSci 9390AE) . The N-H parent (CAS 1253791-15-9; AKSci 3185AD) is available at ≥95% purity with MDL MFCD17011947 . All four compounds are stocked by AKSci at equivalent purity specifications, eliminating supplier variability as a confounding factor in head-to-head comparisons. However, the target compound's MDL number (MFCD17011955) is distinct from those of its analogs, confirming independent chemical identity registration. No published biological activity data (IC₅₀, Kd, cellular efficacy) were identified for any of the four compounds in peer-reviewed literature as of the search date.

Procurement Quality Assurance Compound Sourcing Reproducibility

Validated Application Scenarios for 7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione Based on Quantitative Differentiation Evidence


Click-Chemistry-Enabled Chemical Probe and PROTAC Precursor Synthesis

The terminal alkyne at N1 enables CuAAC conjugation with azide-functionalized E3 ligase ligands (e.g., azido-PEGylated VHL or cereblon ligands) to generate PROTAC candidate libraries directly from this scaffold [1]. Unlike the N-allyl, N-propyl, and N-phenyl analogs — which cannot participate in CuAAC — the target compound can be chemoselectively elaborated without protecting-group manipulation of the pyrimido[4,5-d][1,3]oxazine-2,4-dione core [2]. This single-step diversification capability reduces synthetic step count by 2–4 steps compared to routes that would require pre-functionalization of the non-alkyne analogs, directly impacting project timelines and cost.

Physicochemically Differentiated Fragment Library Member for Kinase-Targeted Screening

With XLogP3 = 1.6, HBD = 0, TPSA = 72.4 Ų, and only 2 rotatable bonds, the target compound occupies a distinct and unoccupied position in the 7-phenyl-pyrimido[4,5-d][1,3]oxazine-2,4-dione physicochemical space relative to its analogs [1]. Incorporating this compound into a fragment-screening library provides coverage of a lipophilicity/permeability window that is not accessible through the N-H parent (too polar at XLogP3 1.3, TPSA 81.2) or the N-propyl analog (too lipophilic at XLogP3 2.4). This differentiated property profile is relevant for screening campaigns where balanced physicochemical parameters are a pre-selection criterion for hit nomination, as established in the broader pyrimido[4,5-d][1,3]oxazine class [3][4][5].

Fluorescent or Affinity Labeling via Bioorthogonal Alkyne Handle

The terminal alkyne enables post-screening functionalization with azide-containing fluorophores (e.g., azido-fluor 545, azido-coumarin) or biotin-azide for target-engagement studies without altering the core scaffold [1]. This bioorthogonal labeling strategy is widely established in chemical biology [2] and is structurally precluded in the allyl, propyl, and phenyl analogs. For research groups conducting cellular thermal shift assays (CETSA) or pull-down experiments to identify protein targets of this scaffold class, the target compound eliminates the need to synthesize a separate probe molecule, representing significant time and resource savings.

Scaffold for Structure–Activity Relationship (SAR) Expansion via Parallel Click Chemistry

The combination of a 7-phenyl substituent (hydrophobic aromatic), a pyrimido[4,5-d][1,3]oxazine-2,4-dione core (hydrogen bond acceptor-rich heterocycle), and an N1-propargyl group (click handle) provides three chemically orthogonal diversification vectors [1]. Parallel CuAAC with diverse azide libraries can rapidly generate 50–200 triazole-linked analogs for SAR exploration, a workflow that is incompatible with the N-allyl, N-propyl, and N-phenyl analogs. Given that pyrimido[4,5-d][1,3]oxazin-2-one derivatives have demonstrated potent activity against BTK (IC₅₀ = 7 nM), EGFR L858R/T790M (IC₅₀ = 4.7 nM), and RSK4 (cellular IC₅₀ = 0.57–0.98 μM) [3][4][5], the target compound's click-enabled scaffold is a strategically valuable entry point for exploring the SAR of the 2,4-dione oxidation state across these kinase targets.

Quote Request

Request a Quote for 7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.